molecular formula C23H21Cl2NO3 B5123904 N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Katalognummer B5123904
Molekulargewicht: 430.3 g/mol
InChI-Schlüssel: CVDCSMCDHJRPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

BPN14770 works by targeting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a number of biochemical and physiological effects in preclinical studies. It can increase cAMP levels in the brain, enhance synaptic plasticity, and improve memory function. BPN14770 also has anti-inflammatory effects and can reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. BPN14770 also has a well-defined mechanism of action, which makes it easier to study its effects in the brain. However, like all drugs, BPN14770 has limitations. It is not effective for all types of cognitive disorders and may have side effects that need to be carefully monitored.

Zukünftige Richtungen

There are several future directions for the study of BPN14770. One area of research is to evaluate the safety and efficacy of BPN14770 in humans in clinical trials. Another area of research is to investigate the potential of BPN14770 for the treatment of other cognitive disorders such as Parkinson's disease and schizophrenia. Additionally, researchers can explore the use of BPN14770 in combination with other drugs to enhance its therapeutic effects. Finally, the development of new analogs of BPN14770 with improved pharmacological properties is also an area of active research.
Conclusion:
BPN14770 is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Its well-defined mechanism of action and favorable pharmacological properties make it an ideal candidate for further study. While there are still many questions to be answered about BPN14770, its potential to improve cognitive function and memory in patients with cognitive disorders makes it an exciting area of research.

Synthesemethoden

BPN14770 can be synthesized using a multi-step process that involves the coupling of 4-(2,4-dichlorophenoxy)butanoic acid with 4-(benzyloxy)aniline. The resulting intermediate is then subjected to a series of reactions to form the final product, BPN14770. The synthesis method has been optimized to ensure high purity and yield of the final product.

Wissenschaftliche Forschungsanwendungen

BPN14770 has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease. Preclinical studies have shown that BPN14770 can improve cognitive function and memory in animal models of Alzheimer's disease. Clinical trials are currently underway to evaluate the safety and efficacy of BPN14770 in humans.

Eigenschaften

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO3/c24-18-8-13-22(21(25)15-18)28-14-4-7-23(27)26-19-9-11-20(12-10-19)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCSMCDHJRPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.